Trimethylolpropane phosphite chemical properties and structure
Trimethylolpropane phosphite chemical properties and structure
An In-Depth Technical Guide to Trimethylolpropane Phosphite: Structure, Properties, and Applications
Abstract
Trimethylolpropane phosphite, systematically named 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane and often abbreviated as EtCage or TMPP, is a distinctive bicyclic phosphite ester. Its rigid, caged structure imparts unique steric and electronic properties, rendering it a valuable ligand in organometallic chemistry and a useful additive in polymer science. This guide provides a comprehensive technical overview of its chemical structure, spectroscopic characteristics, synthesis, reactivity, applications, and critical safety protocols, intended for researchers, chemists, and professionals in drug development and materials science.
Molecular Structure and Spectroscopic Profile
The defining feature of trimethylolpropane phosphite is its caged bicyclic structure, which significantly influences its chemical behavior. This rigid framework locks the phosphorus atom, resulting in specific steric and electronic characteristics that distinguish it from more flexible acyclic phosphites.
Structural Analysis
The molecule's architecture is derived from the trivalent phosphorus atom being bridged by the three oxygen atoms of trimethylolpropane. This arrangement results in a compact and sterically constrained environment around the phosphorus lone pair. A key metric for ligands in coordination chemistry is the Tolman cone angle, which quantifies steric bulk. For trimethylolpropane phosphite, this angle is approximately 101°, which is notably small compared to other common phosphite ligands like triethyl phosphite (109°) or triphenyl phosphite (128°).[1] This minimal steric hindrance, combined with the electron-donating nature of the alkyl groups, makes it a strong σ-donating ligand that can readily coordinate to metal centers.[1][2]
Caption: Chemical Structure of Trimethylolpropane Phosphite.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of trimethylolpropane phosphite.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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³¹P NMR: Shows a characteristic single resonance in the range of δ 120-140 ppm (relative to phosphoric acid), indicative of a trivalent phosphorus atom in a bicyclic phosphite environment.[1]
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¹³C NMR: Key signals appear for the methylene carbons bonded to oxygen (CH₂O) at δ 65-75 ppm, the quaternary carbon around δ 35-40 ppm, and the methyl carbon at δ 7-10 ppm.[1]
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¹H NMR: The methylene (CH₂) protons attached to oxygen atoms are typically observed as signals in the spectrum.[1]
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-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands for the P-O-C stretching vibrations, which are characteristic of phosphite esters and typically appear in the 1000-1050 cm⁻¹ region. C-H stretching vibrations are also prominent around 2850-2950 cm⁻¹.[1]
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Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) at an m/z of 162, corresponding to its molecular weight.[1]
Table 1: Summary of Spectroscopic Data
| Technique | Characteristic Feature | Typical Value / Range |
|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | 120 - 140 ppm[1] |
| ¹³C NMR | CH₂O Chemical Shift (δ) | 65 - 75 ppm[1] |
| IR | P-O-C Stretch (ν) | 1000 - 1050 cm⁻¹[1] |
| IR | C-H Stretch (ν) | 2850 - 2950 cm⁻¹[1] |
| MS | Molecular Ion Peak (m/z) | 162[1] |
Synthesis and Purification
Trimethylolpropane phosphite is typically synthesized via one of two primary methods, both of which are common in organophosphorus chemistry. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Synthetic Pathways
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Reaction with Phosphorus Trichloride: This is a common and direct method involving the reaction of trimethylolpropane with phosphorus trichloride (PCl₃).[2][3] The reaction is a nucleophilic substitution where the hydroxyl groups of the triol displace the chloride atoms on PCl₃. An amine base, such as triethylamine, is typically used to scavenge the HCl byproduct.
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Transesterification: An alternative route is the transesterification of a simpler phosphite ester, such as trimethyl phosphite (P(OMe)₃), with trimethylolpropane.[2] This reaction is often driven to completion by the removal of the more volatile alcohol byproduct (methanol).
Caption: General Synthesis Workflow for Trimethylolpropane Phosphite.
Experimental Protocol: Synthesis from Phosphorus Trichloride
This protocol is a representative example and should be performed with appropriate safety measures in a controlled laboratory environment.
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Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
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Reactant Preparation: The flask is charged with trimethylolpropane and a suitable anhydrous solvent (e.g., toluene). Anhydrous triethylamine (1.1 equivalents per hydroxyl group) is added to the mixture.
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Reaction: The mixture is cooled in an ice bath. Phosphorus trichloride (1 equivalent), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10°C.
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Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate (triethylamine hydrochloride) is removed by filtration under an inert atmosphere.
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Isolation: The solvent is removed from the filtrate under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum sublimation to yield a white crystalline solid.
The choice to use an inert atmosphere and anhydrous solvents is critical. Trimethylolpropane phosphite and the PCl₃ starting material are both sensitive to moisture, which can lead to hydrolysis and the formation of undesirable byproducts.[3]
Chemical Properties and Reactivity
Trimethylolpropane phosphite is a white, waxy solid at room temperature.[2] Its physical and chemical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁O₃P[3][4] |
| Molecular Weight | 162.12 g/mol [3][4] |
| Appearance | White to off-white solid[2][3] |
| Melting Point | 50-55 °C[3][5] |
| Boiling Point | ~100 °C at 8 mmHg (decomposes at atmospheric pressure)[1][3] |
| Solubility | Insoluble in water; soluble in many organic solvents (e.g., methanol, toluene)[1][3][5] |
| Air/Moisture Sensitivity | Sensitive; slowly hydrolyzes in water[3][5][6] |
Key Reactions
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Hydrolysis: The compound is sensitive to moisture and will slowly hydrolyze upon contact with water to form phosphorous acid and trimethylolpropane.[3][5][6] This necessitates handling and storage under inert and dry conditions.
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Oxidation: As a P(III) compound, it is susceptible to oxidation. Partial oxidation can release toxic phosphorus oxides.[5][6] Its reaction with ozone at low temperatures is notable, as it forms an isolable ozonide that can release singlet oxygen upon degradation above 0 °C.[2]
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Coordination Chemistry: It is widely used as a ligand in organometallic chemistry, forming stable complexes with various transition metals such as molybdenum, iridium, and ruthenium.[2] Its small cone angle and strong basicity allow it to readily coordinate and influence the catalytic activity of the metal center.[1][2]
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Reaction with Reducers: It can react with strong reducing agents, such as hydrides, to produce highly toxic and flammable phosphine gas.[5][6]
Caption: Key Reactivity Pathways of Trimethylolpropane Phosphite.
Applications in Research and Industry
The unique properties of trimethylolpropane phosphite have led to its use in several specialized fields.
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Organometallic Chemistry and Catalysis: This is the primary application area. Its role as a ligand is crucial in modifying the properties of transition metal catalysts.[2][3] For example, it is used in catalysts for hydrogenation and hydroformylation reactions.[1] Its small size allows multiple ligands to coordinate to a single metal center, while its electronic properties can enhance catalytic turnover rates.
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Polymer Additives: It serves as an effective thermal stabilizer and antioxidant for various polymers, including PVC and polyolefins.[3] It functions by scavenging radicals and decomposing hydroperoxides that would otherwise lead to polymer degradation during high-temperature processing.
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Flame Retardants: Due to its phosphorus content, it has been investigated for use in flame-retardant formulations for plastics and textiles.[1] During combustion, it can promote the formation of a char layer, which insulates the underlying material from heat and fuel sources.
Safety, Handling, and Storage
CRITICAL NOTE: Trimethylolpropane phosphite is a highly toxic and hazardous substance. Extreme caution must be exercised during its handling, storage, and disposal.
Hazard Profile
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Toxicity: It is classified as a poison (UN 3464, Hazard Class 6.1) and can be fatal if swallowed, inhaled, or absorbed through the skin.[3] It is a known convulsant, and acute exposure can lead to central nervous system depression.[2][6]
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Reactivity Hazards: It reacts with strong reducing agents to form highly toxic phosphine gas and can release toxic phosphorus oxides upon partial oxidation.[5][6] It is also air and moisture sensitive.[3][7]
Safe Handling Protocol
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Engineering Controls: Always handle in a well-ventilated chemical fume hood or a glovebox to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
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Gloves: Wear impervious gloves (e.g., nitrile) at all times.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator is required.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[8][9]
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Spills: In case of a spill, evacuate the area. Wearing full PPE, collect the spilled solid in a sealed container for disposal as hazardous waste.[8]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, oxidizing agents, and strong reducers.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.[10] The storage area should be locked and accessible only to authorized personnel.[9][10]
Conclusion
Trimethylolpropane phosphite is a compound with a unique caged structure that confers a valuable combination of small steric bulk and strong electron-donating character. These properties make it an important ligand in the field of organometallic catalysis and a useful additive in polymer chemistry. However, its utility is paired with extreme toxicity, demanding rigorous adherence to safety protocols. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications.
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Bissoy. (2025, January 4). What is Trimethylolpropane phosphite?[Link]
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NJ.gov. Common Name: TRIMETHYLOLPROPANE PHOSPHITE HAZARD SUMMARY. [Link]
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Cheméo. Chemical Properties of Trimethylolpropane phosphite (CAS 824-11-3). [Link]
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